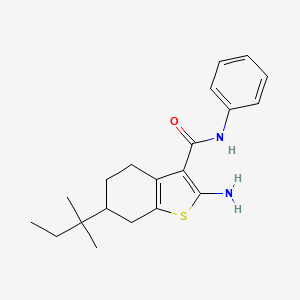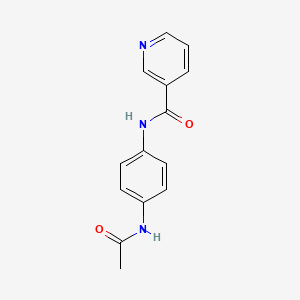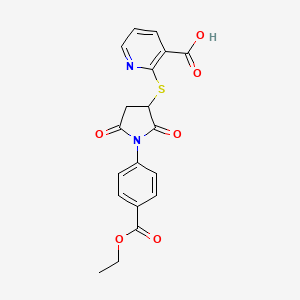
1-Benzyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate, also known as BEAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BEAP belongs to the class of pyrrole derivatives, which have been reported to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
科学的研究の応用
Marker for Condensed Organic Matter
While not directly related to 1-Benzyl 3-ethyl 4-amino-1H-pyrrole-1,3(2H,5H)-dicarboxylate, the study by Chang et al. (2018) discusses the use of Benzene polycarboxylic acid (BPCA) molecules as markers for the qualitative and quantitative analysis of pyrogenic black carbons (BC) and condensed organic matter in soils and aquatic systems. The study suggests a reconsideration of commonly used BPCA markers, proposing that they may indicate condensed organic matter more generally rather than solely BC. This insight can be significant in environmental chemistry and organic geochemistry research, shedding light on the complexity of organic matter and its various constituents (Chang et al., 2018).
Organocatalytic Applications
L-proline, an amino acid with organocatalytic properties, showcases significant applications in organic chemistry. Although not directly mentioning this compound, the study by Thorat et al. (2022) underlines the versatility of such organic compounds as catalysts. L-proline acts as a bifunctional catalyst in asymmetric syntheses, including Aldol condensation, Mannich reaction, and Michael Addition, among others. It catalyzes the synthesis of various heterocyclic skeletons, pivotal in the pharmaceutical industry, illustrating the broader scope of organic catalysts in chemical synthesis (Thorat et al., 2022).
Synthesis of Heterocyclic Compounds
In a similar vein, the study by Pelkey et al. (2015) provides a systematic survey of de novo syntheses of 3-pyrrolin-2-ones from acyclic precursors or other cyclic systems. While it doesn't directly address this compound, the synthesis approaches detailed in the study, including one-component intramolecular cyclization and multicomponent intermolecular cyclization, highlight the broader chemical methodologies that may be applicable in studying and synthesizing compounds with similar heterocyclic structures. The study accentuates the importance of 3-pyrrolin-2-ones in natural products, biology, and as building blocks for other materials, reinforcing the significance of research in this domain (Pelkey et al., 2015).
特性
IUPAC Name |
1-O-benzyl 3-O-ethyl 4-amino-2,5-dihydropyrrole-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-2-20-14(18)12-8-17(9-13(12)16)15(19)21-10-11-6-4-3-5-7-11/h3-7H,2,8-10,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPCXPWFHAGNFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CN(C1)C(=O)OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)
![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2404424.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2404427.png)


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2404431.png)





